molecular formula C11H22N2O7S B1430923 (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate CAS No. 80575-79-7

(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate

Cat. No.: B1430923
CAS No.: 80575-79-7
M. Wt: 326.37 g/mol
InChI Key: JTKUEISZGLHBIM-YUMQZZPRSA-N
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Description

(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methoxyamino group, and a methanesulfonate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Methoxyamino Group: The methoxyamino group is introduced via a reaction with methoxyamine hydrochloride.

    Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamino group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, replacing the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products include oximes or nitroso compounds.

    Reduction: Alcohols are the primary products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable intermediates.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.

Industry

Industrially, this compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group during synthetic transformations and can be removed under acidic conditions. The methoxyamino group can participate in various reactions, forming stable intermediates that facilitate further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutan-2-yl methanesulfonate
  • (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-aminobutan-2-yl methanesulfonate

Uniqueness

The presence of both the methoxyamino group and the methanesulfonate ester in (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate makes it unique compared to similar compounds. These functional groups provide additional reactivity and versatility in synthetic applications, allowing for the formation of a wider range of derivatives and intermediates.

Properties

IUPAC Name

[(2S,3S)-4-(methoxyamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O7S/c1-7(20-21(6,16)17)8(9(14)13-18-5)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKUEISZGLHBIM-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857984
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80575-79-7
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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